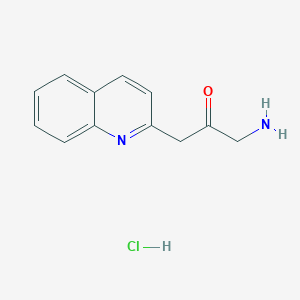
3-(1-sulfamoylethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-sulfamoylethyl)benzoic acid, also known as SMBA, is a synthetic organic compound with a range of applications in scientific research. SMBA is a member of the sulfonamide family and contains two functional groups – a sulfonamide group and a carboxylic acid group. It is used as an intermediate in the synthesis of other compounds and as a reagent in organic synthesis. It can also be used as an inhibitor of enzymes and as an inhibitor of DNA and RNA synthesis.
Wissenschaftliche Forschungsanwendungen
3-(1-sulfamoylethyl)benzoic acid has many applications in scientific research. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and cyclooxygenases. It is also used as an inhibitor of DNA and RNA synthesis. Furthermore, it has been used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell signaling pathways.
Wirkmechanismus
3-(1-sulfamoylethyl)benzoic acid inhibits enzymes by binding to the active site of the enzyme and blocking its activity. It also inhibits DNA and RNA synthesis by blocking the activity of DNA and RNA polymerases. Finally, it inhibits protein synthesis by blocking the activity of ribosomes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as phosphatases, proteases, and cyclooxygenases. It can also inhibit the activity of DNA and RNA polymerases. Furthermore, it has been shown to inhibit the activity of ribosomes and to block cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-sulfamoylethyl)benzoic acid in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in organic solvents such as methanol. It is also toxic, so it must be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(1-sulfamoylethyl)benzoic acid in scientific research. It could be used as an inhibitor of enzymes in drug development, as an inhibitor of cell signaling pathways in cancer research, and as an inhibitor of DNA and RNA synthesis in gene therapy. Furthermore, it could be used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell proliferation. Finally, it could be used as an inhibitor of cell migration in tissue engineering.
Synthesemethoden
3-(1-sulfamoylethyl)benzoic acid can be synthesized from the reaction between 1-bromobutane and sodium sulfamate in methanol. The reaction proceeds in two steps, first forming an intermediate compound known as 1-sulfamoyl-1-butanol, which is then oxidized to form this compound. The reaction is catalyzed by sodium hydroxide and proceeds at room temperature.
Eigenschaften
IUPAC Name |
3-(1-sulfamoylethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIAIVWWVHFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
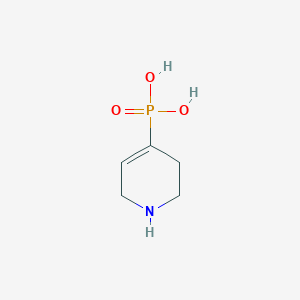
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
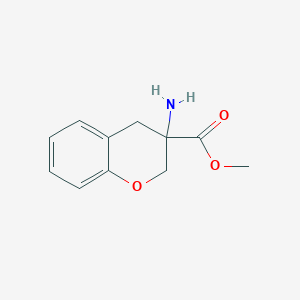
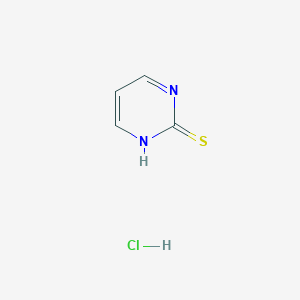
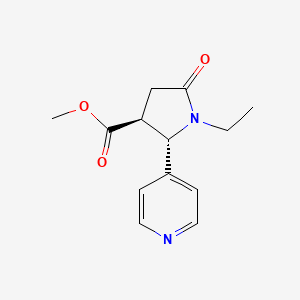
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
